molecular formula C17H23ClN2O4S B2389194 4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide CAS No. 838893-20-2

4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide

Cat. No.: B2389194
CAS No.: 838893-20-2
M. Wt: 386.89
InChI Key: MQSQAOHORIKLKK-UHFFFAOYSA-N
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Description

4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide is a chemical compound with the molecular formula C12H14ClNO2. It is primarily used in research and development within the pharmaceutical industry. This compound is known for its unique structure, which includes a chloro-substituted benzamide core, an oxolane ring, and a piperidine sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the 4-chlorobenzamide core. This can be achieved through the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Oxolane Ring: The oxolane ring is introduced via a nucleophilic substitution reaction. The oxolane derivative is reacted with a suitable nucleophile to form the oxolan-2-ylmethyl group.

    Attachment of the Piperidine Sulfonyl Group: The final step involves the sulfonylation of the benzamide with a piperidine sulfonyl chloride derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced purification methods such as recrystallization and chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted benzamide core, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(oxolan-2-ylmethyl)aniline
  • 4-chloro-N-(oxolan-2-ylmethyl)benzamide

Uniqueness

4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide is unique due to its combination of a chloro-substituted benzamide core, an oxolane ring, and a piperidine sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4S/c18-15-7-6-13(17(21)19-12-14-5-4-10-24-14)11-16(15)25(22,23)20-8-2-1-3-9-20/h6-7,11,14H,1-5,8-10,12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSQAOHORIKLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3CCCO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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